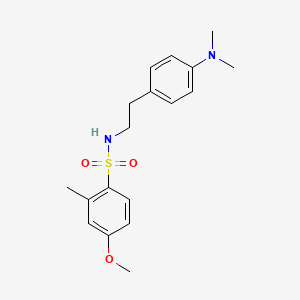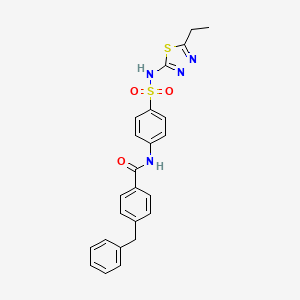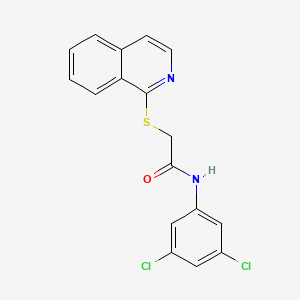
N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. It features a dichlorophenyl group, an isoquinolinylsulfanyl moiety, and an acetamide backbone. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide” typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on a phenyl ring with chlorine atoms, often using chlorinating agents like thionyl chloride.
Attachment of the Isoquinolinylsulfanyl Moiety: This can be done through nucleophilic substitution reactions where the isoquinoline derivative reacts with a suitable sulfur-containing reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by binding to receptor sites.
Pathway Modulation: Influencing biochemical pathways through various molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-dichlorophenyl)-2-(quinolin-1-ylsulfanyl)acetamide: Similar structure but with a quinoline moiety.
N-(3,5-dichlorophenyl)-2-(pyridin-1-ylsulfanyl)acetamide: Similar structure but with a pyridine moiety.
Uniqueness
“N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide” is unique due to the presence of the isoquinoline moiety, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2-isoquinolin-1-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-12-7-13(19)9-14(8-12)21-16(22)10-23-17-15-4-2-1-3-11(15)5-6-20-17/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVHTDFLTCLZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2786227.png)
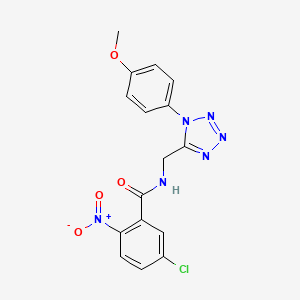
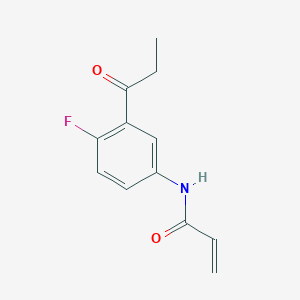
![6-methyl-3-phenethyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2786233.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2786234.png)
![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2786236.png)
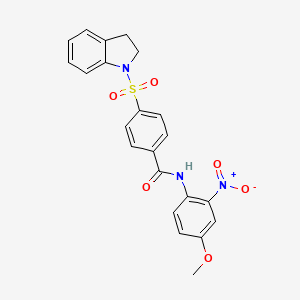
![5-amino-1-{5-ethyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazole-4-carbonitrile](/img/structure/B2786238.png)
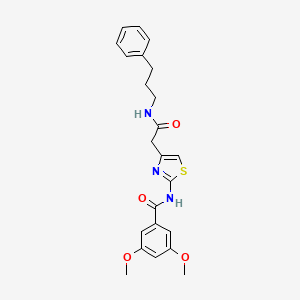
![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)
![2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2786243.png)

